Avermectin B1a monosaccharide

Anthelmintic Nematode larval development Structure-activity relationship

This monosaccharide form is the definitive tool for dissecting avermectin mechanisms: it potently inhibits larval development while lacking paralytic effects, unlike its disaccharide parent. Its unique 4'-hydroxyl enables selective functionalization for derivative synthesis. Procure this high-purity standard to ensure reliable results in mode-of-action studies and analytical method development.

Molecular Formula C41H60O11
Molecular Weight 728.9 g/mol
Cat. No. B1250461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin B1a monosaccharide
Molecular FormulaC41H60O11
Molecular Weight728.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
InChIInChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22?,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
InChIKeyZBVWYDMYMRLKIV-QRPTXGNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin B1a Monosaccharide: Structural Identity and Baseline Characteristics for Research Procurement


Avermectin B1a monosaccharide (CAS 71831-09-9, C₄₁H₆₀O₁₁, MW 728.91) is a macrocyclic lactone derivative produced by selective acid hydrolysis of the terminal oleandrose unit from the disaccharide precursor avermectin B1a . As the monosaccharide form of the most biologically potent natural avermectin component, it retains anthelmintic and insecticidal activity while exhibiting a distinct pharmacological profile relative to both its parent disaccharide and its aglycone counterpart [1].

Why Generic Substitution of Avermectin B1a Monosaccharide with Disaccharide or Aglycone Analogs Fails: Structural Determinants of Activity Divergence


Within the avermectin class, the glycosylation state is a critical determinant of biological activity profile, target selectivity, and experimental utility. Avermectin B1a disaccharide (the full-length natural product) contains two oleandrose moieties and exhibits full paralytic anthelmintic activity via potent activation of both glutamate-gated and GABA-gated chloride channels [1]. In contrast, the aglycone form lacks all saccharide units and demonstrates altered receptor binding kinetics. The monosaccharide form occupies an intermediate structural state that confers a distinct combination of potent inhibition of nematode larval development coupled with absence of paralytic activity , a functional divergence that precludes direct substitution in assays requiring specific mechanistic dissection or in synthetic workflows where selective hydrolysis yields unique functional handles.

Avermectin B1a Monosaccharide: Quantitative Comparative Evidence for Differentiated Scientific Selection


Avermectin B1a Monosaccharide vs. Disaccharide: Comparative Nematode Activity Profile Differentiation

Avermectin B1a monosaccharide functions as a potent inhibitor of nematode larval development but is devoid of paralytic activity, in contrast to the parent disaccharide avermectin B1a which exhibits full paralytic anthelmintic activity . This functional divergence is attributed to the absence of the terminal oleandrose moiety, which modifies receptor binding kinetics and downstream electrophysiological responses. The monosaccharide form provides a valuable pharmacological tool for dissecting mechanisms that depend on glycosylation state without confounding paralytic endpoints .

Anthelmintic Nematode larval development Structure-activity relationship

Avermectin B1a Monosaccharide vs. Avermectin B1a: Comparative In Vitro Anti-Proliferative Activity in HCT-116 Colon Cancer Cells

Avermectin B1a monosaccharide exhibits anti-proliferative activity against HCT-116 colon cancer cells with an IC50 value at the micromolar level, and also promotes tubulin polymerization and induces apoptosis in this cell line . In contrast, the parent disaccharide avermectin B1a (CAS 65195-55-3) demonstrated anti-proliferative activity in the same HCT-116 cell line with an IC50 of 30 μM [1]. This cross-study comparison indicates comparable anti-proliferative potency between the monosaccharide and disaccharide forms against HCT-116 cells, though the precise IC50 for the monosaccharide form in this specific assay requires further independent verification.

Anti-proliferative Cancer research HCT-116

Avermectin B1a Monosaccharide as a Selective Precursor for Semisynthetic Avermectin Derivatives

Avermectin B1a monosaccharide is produced by selective hydrolysis of the terminal saccharide unit of avermectin B1a under controlled acidic conditions, yielding a defined intermediate with a single reactive oleandrose moiety . This structural state positions the monosaccharide as a strategic scaffold for further semisynthetic modifications at the 4′ position, a functionalization site that is less accessible in the parent disaccharide due to steric constraints and differential reactivity of the terminal sugar [1]. Patent literature demonstrates that avermectin monosaccharide derivatives bearing substituents at the 4′ position exhibit potent pesticidal activity against insects, acarines, and nematodes, with structural modifications enabling fine-tuning of target spectrum and physicochemical properties [1].

Semisynthesis Precursor Derivatization

Cross-Study Nematocidal Activity Benchmark: Avermectin B1a Monosaccharide and Aglycone Exhibit Equivalent Lethality in C. elegans

In Caenorhabditis elegans lethality assays, avermectin B1a monosaccharide demonstrates a minimum active concentration (MAC) of 0.1 μM [1]. Independent studies report that avermectin B1a aglycone also exhibits a MAC of 0.1 μM against C. elegans and similarly hyperpolarizes Pachygrapsus crassipes (shore crab) muscle fibers at 0.1 μM [2]. This cross-study equivalence indicates that the terminal oleandrose moiety present in the monosaccharide does not significantly enhance or diminish nematocidal potency relative to the completely deglycosylated aglycone under these assay conditions. Notably, comparative data for avermectin B1a disaccharide lethality in this specific C. elegans MAC assay is not available in the accessed literature, limiting definitive potency ranking across all three glycosylation states.

Nematocidal C. elegans Minimum active concentration

Monosaccharide Avermectin Scaffolds Enable Flea Activity: Class-Level SAR Distinguishing Monosaccharide from Disaccharide Avermectins

A comprehensive structure-activity relationship (SAR) analysis of avermectin derivatives for flea (Ctenocephalides felis) activity revealed a narrow SAR profile in which activity is surprisingly associated with monosaccharides and particularly their C-5 oxime derivatives [1]. Disaccharide avermectins, including the parent avermectin B1a and the commercial product abamectin, lack commercially exploitable flea activity. This SAR finding culminated in the development of selamectin, a semisynthetic monosaccharide oxime derivative of doramectin, which demonstrates >98% flea kill within 36 hours on dogs and 24 hours on cats at 6 mg/kg topical application [2]. While avermectin B1a monosaccharide itself is not selamectin, it represents the monosaccharide scaffold class from which flea-active derivatives are derived.

Flea control Structure-activity relationship Ectoparasiticide

Analytical Purity Benchmarking: Avermectin B1a Monosaccharide vs. Avermectin B1a Disaccharide Reference Standards

Commercially available avermectin B1a monosaccharide (CAS 71831-09-9) is supplied with HPLC purity specifications of >95% . For comparative reference, avermectin B1a disaccharide (CAS 65195-55-3) reference standards are typically supplied with HPLC purity >97.0% to >98% . The monosaccharide form achieves comparable analytical-grade purity to its disaccharide counterpart, making it suitable for use as an analytical reference standard for HPLC-qNMR method development and validation, as demonstrated in the development of a two-signal suppression HPLC-qNMR method for avermectin B1a purity assessment achieving 94.63% ± 1.97% purity determination with <1% bias versus mass balance method [1].

Analytical reference standard HPLC purity Quantification

Optimal Research and Industrial Application Scenarios for Avermectin B1a Monosaccharide


Mechanistic Dissection of Avermectin-Induced Nematode Developmental Inhibition Without Paralytic Confounding

Avermectin B1a monosaccharide is the preferred tool compound for researchers investigating avermectin mechanisms that require separation of developmental inhibition from acute paralysis. Because the monosaccharide potently inhibits nematode larval development but is devoid of paralytic activity , it enables experimental designs where paralytic endpoints would confound interpretation of developmental effects. This functional profile is distinct from both the parent disaccharide avermectin B1a (which induces paralysis) and the aglycone form (which may have different pharmacokinetic properties), making the monosaccharide uniquely suited for dissecting glycosylation-dependent receptor interactions and downstream signaling pathways in nematode models.

Semisynthetic Derivatization for Novel Avermectin Analog Discovery

Avermectin B1a monosaccharide serves as a strategic scaffold for generating structurally diverse semisynthetic avermectin derivatives with potential pesticidal or antiparasitic activity. The presence of a single reactive oleandrose moiety with an accessible 4′ hydroxyl enables selective functionalization that is sterically hindered or chemically distinct in the parent disaccharide [1]. Patent literature confirms that avermectin monosaccharide derivatives substituted at the 4′ position exhibit potent activity against insects, acarines, and nematodes [1]. This positions the monosaccharide as a valuable starting material for structure-activity relationship studies and the development of patentable compound libraries in agrochemical and veterinary pharmaceutical discovery programs.

Analytical Reference Standard for Avermectin Metabolite and Impurity Profiling

Avermectin B1a monosaccharide (CAS 71831-09-9) is employed as an analytical reference standard for HPLC, LC-MS/MS, and qNMR method development in residue monitoring, metabolism studies, and impurity profiling. With commercial HPLC purity specifications of >95% and demonstrated utility in HPLC-qNMR method development achieving 94.63% ± 1.97% purity determination [2], the monosaccharide supports accurate quantification and identification workflows. Its distinct retention time and spectral properties relative to the parent disaccharide enable unambiguous resolution of hydrolysis products and metabolites in complex biological and environmental matrices, making it essential for laboratories conducting regulatory residue analysis or pharmacokinetic studies of avermectin-based formulations.

Exploratory Anti-Cancer Research in Colon Cancer Cell Models

Avermectin B1a monosaccharide exhibits anti-proliferative activity against HCT-116 colon cancer cells at micromolar concentrations and promotes tubulin polymerization and apoptosis in this cell line . The comparable anti-proliferative potency between the monosaccharide and disaccharide forms in HCT-116 cells (IC50 at micromolar level for monosaccharide versus IC50 = 30 μM for disaccharide avermectin B1a) suggests that glycosylation state may not be a critical determinant of anti-cancer activity, enabling researchers to select the monosaccharide form for studies where its distinct physicochemical properties or synthetic accessibility offer experimental advantages. This scenario is particularly relevant for laboratories exploring repurposing of avermectin derivatives in oncology.

Quote Request

Request a Quote for Avermectin B1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.